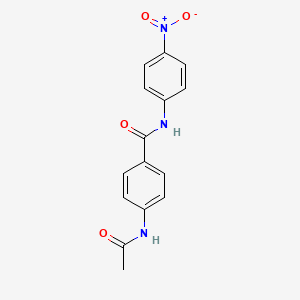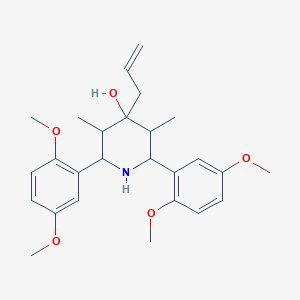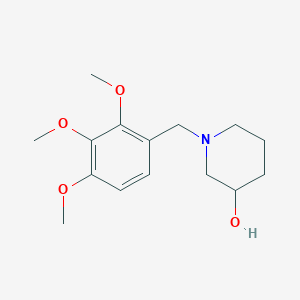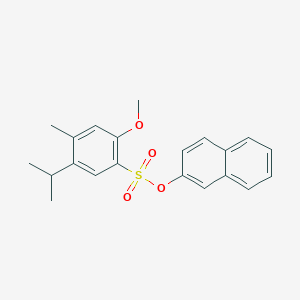![molecular formula C15H24N2O3 B5106149 N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinamine](/img/structure/B5106149.png)
N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinamine, also known as DMPEA-NH-morpholine, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of phenethylamines and is structurally similar to the neurotransmitter serotonin.
作用機序
N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinaminepholine is believed to exert its effects by binding to and activating serotonin receptors in the brain. Specifically, it has been shown to have high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinaminepholine can induce a range of biochemical and physiological effects, including changes in serotonin and dopamine levels, alterations in neuronal activity, and changes in behavior and cognition. These effects are thought to be mediated by its activity at the 5-HT2A receptor.
実験室実験の利点と制限
One of the main advantages of using N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinaminepholine in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, its potential for off-target effects and lack of selectivity for other serotonin receptors may limit its usefulness in certain experiments.
将来の方向性
There are several areas of future research that could further elucidate the potential therapeutic applications of N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinaminepholine. These include:
1. Investigating its effects on other serotonin receptor subtypes to better understand its mechanism of action and potential off-target effects.
2. Studying its effects on neuronal plasticity and neurogenesis to explore its potential as a treatment for neurodegenerative diseases.
3. Developing more selective and potent analogs of N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinaminepholine to improve its therapeutic potential and reduce off-target effects.
4. Exploring its potential as a treatment for mood disorders, such as depression and anxiety, through clinical trials.
In conclusion, N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinaminepholine is a promising compound with potential therapeutic applications in a variety of fields. Its high potency and selectivity for the 5-HT2A receptor make it a valuable tool for studying the role of this receptor in various physiological and pathological processes. Further research is needed to fully understand its mechanism of action and potential therapeutic benefits.
合成法
The synthesis of N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinaminepholine involves a multi-step process that starts with the reaction of 3,4-dimethoxyphenylacetone with isopropylamine. The resulting product is then reacted with morpholine in the presence of a reducing agent to yield N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinaminepholine. This synthesis method has been optimized for high yield and purity, making it a reliable source of N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinaminepholine for research purposes.
科学的研究の応用
N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinaminepholine has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, pharmacology, and cancer research. One of the main areas of interest is its role as a potential serotonin receptor agonist, which could have implications for the treatment of depression and other mood disorders.
特性
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)propan-2-yl]morpholin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-12(16-17-6-8-20-9-7-17)10-13-4-5-14(18-2)15(11-13)19-3/h4-5,11-12,16H,6-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMMECBDUKKZNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-3,4,5-trimethoxybenzamide](/img/structure/B5106075.png)
![(1S*,4S*)-2-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5106078.png)



![N-{3-benzyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}-4-bromobenzamide](/img/structure/B5106107.png)
![N-(1-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5106108.png)
![4-(2-methoxyethoxy)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5106115.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B5106132.png)

![1-(3-cyclopentylpropanoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5106145.png)
![2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5106163.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide](/img/structure/B5106171.png)
![5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5106173.png)